3,4,5-trimethoxy-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is a complex organic compound that features a trimethoxyphenyl group, a benzimidazole moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized under specific conditions.
Reduction: The benzimidazole moiety can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group can yield quinones, while reduction of the benzimidazole moiety can produce amines .
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. The benzimidazole moiety can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and inhibits tubulin polymerization.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for its anti-cancer properties.
Combretastatin: A potent microtubule-targeting agent with a similar pharmacophore.
Uniqueness
3,4,5-TRIMETHOXY-N-(2-TETRAHYDRO-2-FURANYL-1H-1,3-BENZIMIDAZOL-6-YL)BENZAMIDE is unique due to its combination of a trimethoxyphenyl group, a benzimidazole moiety, and a tetrahydrofuran ring. This unique structure allows it to interact with multiple biological targets and exhibit a wide range of biological activities .
Properties
Molecular Formula |
C21H23N3O5 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23N3O5/c1-26-17-9-12(10-18(27-2)19(17)28-3)21(25)22-13-6-7-14-15(11-13)24-20(23-14)16-5-4-8-29-16/h6-7,9-11,16H,4-5,8H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
COXRYYNDBVOMGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.